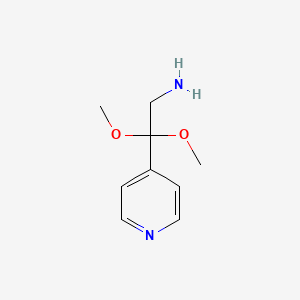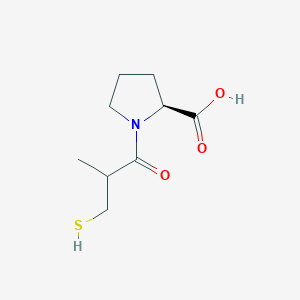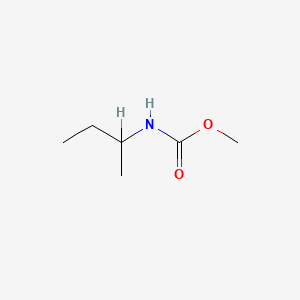
methyl N-butan-2-ylcarbamate
Overview
Description
methyl N-butan-2-ylcarbamate is an organic compound with the molecular formula C6H13NO2. It belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl N-butan-2-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of sec-butylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{sec-Butylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of methyl sec-butylcarbamate often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include steps such as:
Reactant Preparation: Sec-butylamine and methyl chloroformate are prepared in appropriate concentrations.
Reaction: The reactants are introduced into a continuous flow reactor where they react under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as distillation or crystallization to obtain high-purity methyl sec-butylcarbamate.
Chemical Reactions Analysis
Types of Reactions: methyl N-butan-2-ylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form sec-butylamine and methanol.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carbamates or amides.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Sec-butylamine and methanol.
Oxidation: Corresponding carbamates or amides.
Substitution: Various substituted carbamates.
Scientific Research Applications
methyl N-butan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protective group for amines.
Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its chemical stability and reactivity.
Mechanism of Action
methyl N-butan-2-ylcarbamate can be compared with other carbamate compounds such as:
Methyl carbamate: Similar structure but with a different alkyl group.
Ethyl carbamate: Another carbamate with an ethyl group instead of a sec-butyl group.
Butyl carbamate: Contains a butyl group instead of a sec-butyl group.
Uniqueness: this compound is unique due to its specific alkyl group, which imparts distinct chemical and biological properties. Its sec-butyl group provides steric hindrance and influences its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
Properties
CAS No. |
39076-02-3 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
methyl N-butan-2-ylcarbamate |
InChI |
InChI=1S/C6H13NO2/c1-4-5(2)7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8) |
InChI Key |
OZXBLDXVIIDKNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
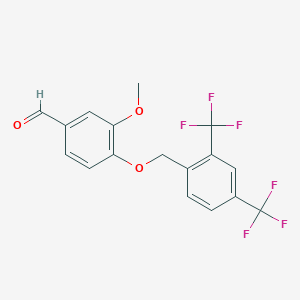
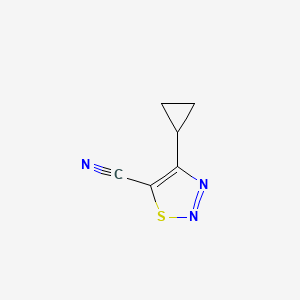

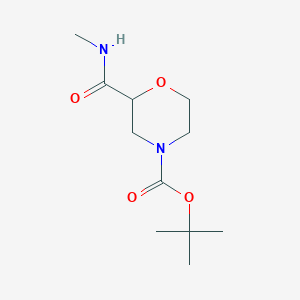
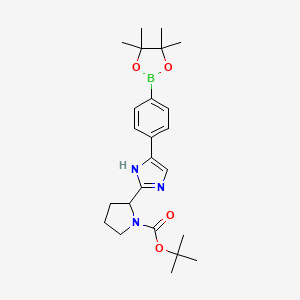
![Ethyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B8768933.png)
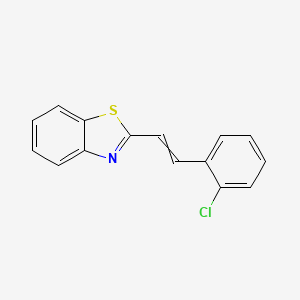
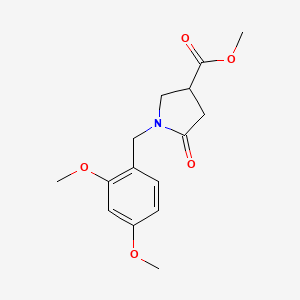
![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)cyclopropanecarboxamide](/img/structure/B8768960.png)
![Naphtho[1,2-d]thiazole](/img/structure/B8768961.png)
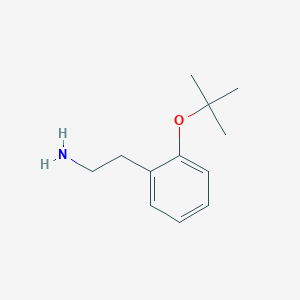
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine](/img/structure/B8768983.png)
